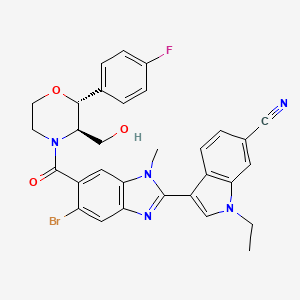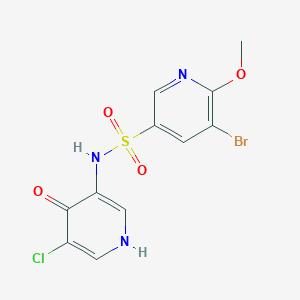
Clorprenaline-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clorprenaline-d6 is a deuterium-labeled analogue of Clorprenaline, a β2-adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clorprenaline. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule helps in tracing and quantifying the compound during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clorprenaline-d6 involves the use of deuterium-labeled starting materials. One common method starts with D6-acetone (99.9% atom D) and 2’-chloroacetophenone. The 2’-chloroacetophenone is brominated using copper bromide to obtain 2-bromo-2’-chloroacetophenone. This intermediate is then reacted with D6-isopropylamine, which is synthesized through a series of reduction, bromination, amination, hydrazinolysis, and alkali hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic enrichment of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: Clorprenaline-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines .
Applications De Recherche Scientifique
Clorprenaline-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
Clorprenaline-d6 functions as a β2-adrenergic receptor agonist. It binds selectively to β2-adrenergic receptors located on the surface of smooth muscle cells in the bronchi. This binding activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of smooth muscle fibers and bronchodilation. This mechanism helps alleviate breathing difficulties in conditions like asthma and chronic obstructive pulmonary disease .
Comparaison Avec Des Composés Similaires
Clorprenaline: The non-deuterated form of Clorprenaline-d6, used as a bronchodilator.
Salbutamol: Another β2-adrenergic receptor agonist used for similar therapeutic purposes.
Terbutaline: A β2-adrenergic receptor agonist with similar bronchodilatory effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for tracing and quantifying drug molecules in biological systems.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)








![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B8201779.png)


